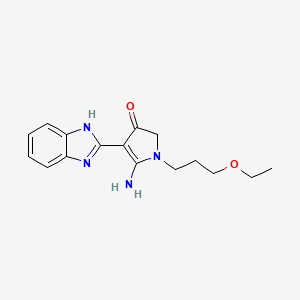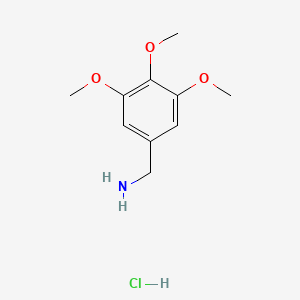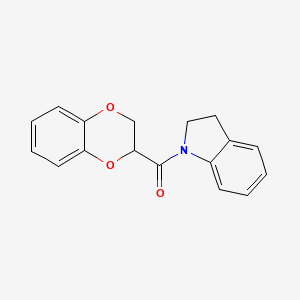
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring fused to a pyrrolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the benzimidazole ring: Starting from o-phenylenediamine and an appropriate carboxylic acid or its derivative.
Formation of the pyrrolone ring: Using a suitable precursor such as a pyrrole derivative.
Introduction of the ethoxypropyl group: Through alkylation reactions using ethoxypropyl halides.
Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or ethoxypropyl groups.
Reduction: Reduction reactions could target the benzimidazole or pyrrolone rings.
Substitution: Various substitution reactions could occur, particularly at the amino group or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity:
Medicine
Pharmaceuticals: Investigation as a potential therapeutic agent for various diseases.
Industry
Materials science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a catalytic context, it might act as a ligand, facilitating specific reactions.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Pyrrolone derivatives: Compounds with similar pyrrolone structures.
Uniqueness
The unique combination of the benzimidazole and pyrrolone rings, along with the ethoxypropyl and amino groups, gives “5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one” distinct properties that may not be present in other similar compounds.
特性
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-ethoxypropyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-9-5-8-20-10-13(21)14(15(20)17)16-18-11-6-3-4-7-12(11)19-16/h3-4,6-7H,2,5,8-10,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFGNIVQGRKJIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7806159.png)





![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)



![(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate](/img/structure/B7806236.png)

